molecular formula C15H16N4O3 B11835071 8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 7145-54-2

8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11835071
CAS No.: 7145-54-2
M. Wt: 300.31 g/mol
InChI Key: QGFFRGDAWWLDQU-UHFFFAOYSA-N
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Description

8-(Methoxy(phenyl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a methoxy group, a phenylmethyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methoxy(phenyl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with a suitable benzyl halide in the presence of a base, followed by methoxylation using a methoxy reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

8-(Methoxy(phenyl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The methoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(Methoxy(phenyl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Methoxy(phenyl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-(Benzyl)-1,3-dimethylxanthine: Similar structure but lacks the methoxy group.

    8-(Methoxybenzyl)-1,3-dimethylxanthine: Similar structure but with a different substitution pattern.

    1,3-Dimethylxanthine (Theophylline): A simpler purine derivative without the methoxy and phenylmethyl groups.

Uniqueness

8-(Methoxy(phenyl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

7145-54-2

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

8-[methoxy(phenyl)methyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H16N4O3/c1-18-13-10(14(20)19(2)15(18)21)16-12(17-13)11(22-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3,(H,16,17)

InChI Key

QGFFRGDAWWLDQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C(C3=CC=CC=C3)OC

Origin of Product

United States

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